molecular formula C5H12Cl2N2 B7721026 cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride

cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B7721026
M. Wt: 171.07 g/mol
InChI Key: WFRIDQJWEWKUBO-DRKHMTDFSA-N
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Description

cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a bicyclic amine compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II). The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride exerts its effects involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but with different substituents.

    Boceprevir: An antiviral medication that contains a similar azabicyclohexane scaffold.

    pf-07321332: Another antiviral drug with a related structure.

Uniqueness: cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific configuration and the presence of the amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c6-5-3-1-7-2-4(3)5;;/h3-5,7H,1-2,6H2;2*1H/t3-,4+,5?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRIDQJWEWKUBO-DRKHMTDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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